2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol
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Overview
Description
2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol is a complex organic compound characterized by its unique tricyclic structure. This compound belongs to the class of pyrrolobenzodiazepines, which are known for their diverse biological activities, including potential therapeutic applications in various fields such as oncology, neurology, and antimicrobial treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol typically involves a multi-step process. One common method includes the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3-4 hours . This reaction yields the desired pyrrolobenzodiazepine structure, which can then be further functionalized to introduce the ethoxyphenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions typically result in various substituted benzodiazepine derivatives .
Scientific Research Applications
2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol involves its ability to bind to specific molecular targets, such as DNA or proteins, thereby disrupting cellular processes. This binding can lead to the inhibition of enzymes or receptors, ultimately resulting in the desired therapeutic effect. For instance, its interaction with blood coagulation factors can prevent thrombosis .
Comparison with Similar Compounds
Similar Compounds
6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: Known for their anticoagulant activity.
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: Exhibits higher activity compared to unsaturated analogues.
Uniqueness
2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol stands out due to its unique tricyclic structure, which provides a distinct pharmacophore for binding to biological targets. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol |
InChI |
InChI=1S/C20H20N2O2/c1-2-24-18-11-5-8-15(20(18)23)19-17-10-6-12-22(17)16-9-4-3-7-14(16)13-21-19/h3-12,19,21,23H,2,13H2,1H3 |
InChI Key |
VKGYRFKOXCRQAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2C3=CC=CN3C4=CC=CC=C4CN2 |
Origin of Product |
United States |
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